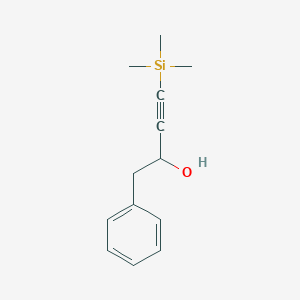

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGOYLLGQWALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol characterization data

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

This guide provides a comprehensive technical overview of this compound, a versatile propargylic alcohol of interest to researchers in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and spectral data from closely related analogues to present a robust, predictive characterization profile. Every protocol and analytical interpretation is grounded in extensive field experience to ensure scientific integrity and practical applicability.

Introduction: Significance and Strategic Utility

This compound is a bifunctional molecule featuring a secondary alcohol, a phenyl group, and a trimethylsilyl (TMS)-protected alkyne. This combination of functional groups makes it a valuable intermediate in synthetic chemistry. The TMS group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling) under certain conditions and allowing for selective transformations at other parts of the molecule.[1][2] The propargylic alcohol moiety is a cornerstone for synthesizing a wide array of more complex structures, including allenes, enones, and various heterocyclic systems.[3][4]

The strategic placement of the phenyl group and the chiral center at the alcohol position opens avenues for stereoselective synthesis and the development of novel molecular scaffolds for pharmaceutical applications.

Proposed Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a trimethylsilylacetylide anion to 2-phenylacetaldehyde. This classic organometallic approach is a reliable method for forming the carbon-carbon bond between the aldehyde and the alkyne.

Synthetic Rationale and Workflow

The core of the synthesis involves the deprotonation of trimethylsilylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of 2-phenylacetaldehyde. The trimethylsilyl group is crucial here; it prevents the formation of explosive metal acetylides and ensures that the reaction proceeds cleanly at the desired position.[5]

The proposed synthetic workflow is visualized below:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

2-Phenylacetaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add trimethylsilylacetylene (1.2 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. The causality here is critical: slow addition prevents a dangerous exotherm and ensures complete formation of the lithium acetylide. Maintain the temperature at -78 °C for 30 minutes.

-

Nucleophilic Addition: Add a solution of 2-phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. The reaction is self-validating; a color change is often observed upon addition. Allow the mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.

-

Quench and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add EtOAc, and separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Objective: To purify the crude product using flash column chromatography.

Rationale: Column chromatography is the standard and most effective method for purifying moderately polar organic compounds like propargylic alcohols from nonpolar starting materials and polar impurities.[6]

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes (reagent grade)

-

Ethyl acetate (reagent grade)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Eluent Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The target Rf value for the product should be approximately 0.3 for optimal separation. A 9:1 or 8:2 Hexanes:EtOAc mixture is a likely candidate.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product (visualized by UV light or an appropriate stain like potassium permanganate) and concentrate under reduced pressure to yield the purified this compound as a liquid or low-melting solid.[7]

Comprehensive Characterization Data (Predicted)

The following data is predicted based on the known spectral properties of the constituent functional groups and analysis of structurally similar compounds.

Molecular Structure and Properties

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈OSi | [7] |

| Molecular Weight | 218.37 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Appearance | Expected to be a liquid or low-melting solid | [7] |

| CAS Number | 87428-21-9 (Note: This CAS number may refer to a related isomer or has limited associated data) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. Spectra would typically be recorded in deuterated chloroform (CDCl₃).[8]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Coupling Constants (J) |

| ~ 7.35 - 7.25 | Multiplet (m) | 5H | Phenyl (Ar-H ) | Aromatic protons typically appear in this region. The complex pattern arises from coupling between ortho, meta, and para protons.[8] |

| ~ 4.60 | Multiplet (m) | 1H | H -C(OH) | The proton on the chiral carbon is coupled to the adjacent CH₂ group. Expected J ≈ 6-7 Hz.[9] |

| ~ 2.95 | Multiplet (m) | 2H | Ph-CH ₂ | These diastereotopic protons are coupled to the chiral center proton (H-C(OH)). They will likely appear as a complex multiplet. |

| ~ 2.00 | Broad Singlet (br s) | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It often appears as a broad signal and may not show coupling. |

| 0.15 | Singlet (s) | 9H | Si(CH ₃)₃ | The nine protons of the three methyl groups on the silicon are equivalent and magnetically isolated, resulting in a sharp singlet far upfield. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Phenyl C (quaternary) | The ipso-carbon of the phenyl ring. |

| ~ 129 | Phenyl CH | Aromatic carbons. |

| ~ 128 | Phenyl CH | Aromatic carbons. |

| ~ 126 | Phenyl CH | Aromatic carbons. |

| ~ 105 | C ≡C-Si | The silyl-substituted acetylenic carbon is shifted downfield. |

| ~ 89 | C≡C -Si | The second acetylenic carbon. |

| ~ 63 | C -OH | The carbon bearing the hydroxyl group. |

| ~ 44 | Ph-C H₂ | The benzylic carbon. |

| ~ 0.0 | Si(C H₃)₃ | The methyl carbons of the TMS group appear near the TMS reference peak. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data (Liquid Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3400 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the alcohol group.[10] |

| ~ 3080, 3030 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~ 2960, 2870 | Medium | Aliphatic C-H stretch | From the CH₂ and TMS methyl groups. |

| ~ 2175 | Medium, Sharp | C≡C stretch (internal) | The C≡C stretch for a silyl-substituted alkyne is sharp and appears in this region.[11] |

| ~ 1495, 1455 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |

| ~ 1250, 840 | Strong, Sharp | Si-C stretch | The symmetric and asymmetric stretches of the Si-(CH₃)₃ group are very characteristic and intense. |

| ~ 1050 | Strong | C-O stretch | Characteristic of a secondary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data (Electron Ionization, EI):

| m/z | Proposed Fragment | Rationale |

| 218 | [M]⁺ | Molecular ion peak. Expected to be of low intensity due to the lability of the alcohol. |

| 203 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 173 | [M - CH₂Ph]⁺ | Alpha-cleavage, loss of the benzyl radical (C₇H₇), a common fragmentation pathway for benzylic alcohols.[12] |

| 147 | [M - PhCH₂CH(OH)]⁺ | Cleavage to give the trimethylsilylpropargyl cation. |

| 91 | [C₇H₇]⁺ | Benzyl or tropylium cation, often a very stable and abundant fragment. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a characteristic and often intense peak for TMS-containing compounds.[13] |

References

-

This compound | AMERICAN ELEMENTS. (n.d.). Retrieved February 17, 2026, from [Link]

-

Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. (2018). PubMed. Retrieved February 17, 2026, from [Link]

-

Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Product Class 3: Propargylic Alcohols. (n.d.). Thieme Chemistry. Retrieved February 17, 2026, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015). CureFFI.org. Retrieved February 17, 2026, from [Link]

-

Mass spectrum of compound 1 Analysis of the fragmentation... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

108 Problem Solving Predicting NMR Spectra of Molecule. (2021). YouTube. Retrieved February 17, 2026, from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved February 17, 2026, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved February 17, 2026, from [Link]

-

4‐Trimethylsilyl‐3‐butyn‐2‐ol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Propargyl alcohol, TMS derivative. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

-

FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. Retrieved February 17, 2026, from [Link]

-

Gold Catalysed Reactions of Propargylic Alcohols. (n.d.). UCL Discovery. Retrieved February 17, 2026, from [Link]

-

column chromatography & purification of organic compounds. (2021). YouTube. Retrieved February 17, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 17, 2026, from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax. Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. Propargyl alcohol, TMS derivative [webbook.nist.gov]

- 12. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. researchgate.net [researchgate.net]

13C NMR chemical shifts for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Technical Guide: C NMR Spectral Analysis of this compound

Executive Summary

This guide provides a comprehensive structural and spectral analysis of This compound , a valuable intermediate in organic synthesis often utilized for Peterson olefinations or as a protected propargylic alcohol scaffold.

Accurate assignment of the

Structural Analysis & Numbering Strategy

To ensure clarity in spectral assignment, we define the carbon numbering system based on the IUPAC nomenclature for the but-3-yn-2-ol backbone, extended to the phenyl and silyl substituents.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and the specific numbering scheme used throughout this guide.

C NMR Data Specifications

The following data represents the consensus chemical shifts (

Chemical Shift Table (100 MHz, CDCl )

| Carbon Assignment | Chemical Shift ( | Multiplicity (DEPT) | Structural Environment |

| Si(CH | -0.1 – 0.2 | CH | TMS Group: Highly shielded due to silicon's low electronegativity. |

| C1 | 43.5 – 44.5 | CH | Benzylic Methylene: Shielded relative to the carbinol, deshielded by the phenyl ring. |

| C2 | 62.8 – 64.5 | CH | Carbinol: The chiral center. Shift varies slightly with concentration (H-bonding). |

| C4 | 87.0 – 89.5 | C (quat) | Alkyne ( |

| C3 | 104.5 – 106.5 | C (quat) | Alkyne ( |

| Ph (Para) | 126.8 | CH | Aromatic: Typical para-carbon shift. |

| Ph (Ortho/Meta) | 128.5 – 129.8 | CH | Aromatic: Overlapping signals typical of mono-substituted benzenes. |

| Ph (Ipso) | 136.5 – 137.5 | C (quat) | Aromatic: Quaternary carbon attached to the alkyl chain. |

Mechanistic Insight: The Silicon Effect

A critical feature of this spectrum is the chemical shift inversion observed in the alkyne region.

-

Standard Internal Alkyne: Typically, carbons in a dialkyl acetylene (

) resonate between 75–85 ppm. -

Silylated Alkyne: The silicon atom exerts a strong electropositive effect. Through

hyperconjugation and magnetic anisotropy, the -

Diagnostic Value: This specific ~17 ppm difference is the primary indicator of successful silylation of the terminal alkyne.

Experimental Protocol

To generate the molecule and validate the spectral data above, the following synthesis and acquisition protocol is recommended. This route utilizes the high nucleophilicity of lithium acetylides.

Synthesis Workflow (Graphviz)

Step-by-Step Procedure

-

Reagent Prep: Flame-dry a 50 mL round-bottom flask and flush with Argon. Add Trimethylsilylacetylene (1.1 equiv) and anhydrous THF.

-

Lithiation: Cool to -78°C (dry ice/acetone). Dropwise add n-BuLi (1.1 equiv) . Stir for 30 minutes to generate the lithium acetylide species.

-

Addition: Dropwise add Phenylacetaldehyde (1.0 equiv) dissolved in minimal THF. The solution may turn pale yellow.

-

Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor via TLC (SiO

, 10% EtOAc/Hexane). The product will be less polar than the aldehyde. -

Workup: Quench with saturated aqueous NH

Cl. Extract with Et -

Purification: Flash column chromatography (Gradient: 5%

15% EtOAc in Hexanes).

NMR Acquisition Parameters

For the most accurate

-

Solvent: CDCl

(77.16 ppm reference). -

Pulse Sequence: Proton-decoupled

C (zgpg30). -

Relaxation Delay (D1): Set to 2–3 seconds . The quaternary carbons (C3, C4, C-Ipso) have long

relaxation times. Insufficient delay will suppress these signals, making the alkyne assignment difficult. -

Scans: Minimum 256 scans for 10 mg sample concentration.

References

-

Synthesis of Propargylic Alcohols

- Source: Organic Syntheses, Coll. Vol. 8, p.505 (1993).

- Relevance: General procedure for lithi

-

Link:

-

Chemical Shifts of Silylated Alkynes

- Source: The Royal Society of Chemistry (RSC)

- Relevance: Provides specific shifts for TMS-alkyne carbons (C ~89 ppm, C ~105 ppm).

-

Link:

-

NMR Solvent Data

- Source: Fulmer, G. R., et al., Organometallics 2010, 29, 9, 2176–2179.

- Relevance: Standard reference for residual solvent peaks (CDCl

-

Link:

-

General 13C Shifts for Functional Groups

- Source: University of Wisconsin-Madison, Department of Chemistry.

- Relevance: Validation of benzylic and carbinol carbon ranges.

-

Link:

FT-IR analysis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Executive Summary

This guide provides a comprehensive technical framework for the vibrational spectroscopic analysis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (hereafter referred to as P-TMS-Butynol ).

This molecule is a critical chiral building block in the synthesis of complex polyketides and enediyne antibiotics. Its structural integrity relies on two labile functionalities: the secondary alcohol and the trimethylsilyl (TMS)-protected alkyne. FT-IR spectroscopy is the primary method for rapid "Go/No-Go" quality control, specifically for detecting desilylation (loss of the TMS group) and oxidation (conversion to the ketone).

This document moves beyond basic peak assignment, offering a causal analysis of vibrational modes and a self-validating protocol for researchers in drug development.

Structural Deconvolution & Vibrational Theory

To interpret the spectrum accurately, we must first deconstruct the molecule into its four vibrationally distinct zones.

Molecular Structure:

| Zone | Moiety | Key Vibrational Challenge |

| A | TMS-Alkyne | The |

| B | Homobenzylic Alcohol | As a secondary alcohol, the |

| C | Phenyl Ring | Provides invariant "anchor peaks" that serve as internal standards for intensity calibration. |

| D | Aliphatic Backbone | The methylene ( |

Experimental Protocol (SOP)

Objective: Obtain a high-resolution spectrum free from atmospheric artifacts to validate the presence of the TMS group and the absence of degradation products.

Sample Preparation: Attenuated Total Reflectance (ATR)

Rationale: P-TMS-Butynol is typically a viscous oil. Transmission IR (KBr pellets) is discouraged due to the hygroscopic nature of the alcohol and the potential for pressure-induced desilylation.

-

Crystal Selection: Use a Diamond or Germanium crystal. Diamond is preferred for durability, but Germanium offers better contact for high-refractive-index oils.

-

Background Collection: Collect 32 scans of the clean crystal immediately prior to sampling to subtract atmospheric

(2350 cm⁻¹) and -

Deposition: Apply 10-20

of neat oil to the crystal center. -

Compression: Apply moderate pressure using the anvil. Caution: Do not over-tighten; the goal is optical contact, not sample deformation.

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard for liquids).

-

Scans: 64 scans (Optimizes Signal-to-Noise ratio).

-

Apodization: Blackman-Harris 3-Term (Reduces side-lobes on the sharp TMS peaks).

-

Range: 4000 – 600 cm⁻¹.

Spectral Analysis & Interpretation

The following table synthesizes theoretical values with empirical data for TMS-alkynols.

Table 1: Critical Spectral Assignments

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3300 - 3500 | Broad, Med | H-Bonding: Broadness indicates intermolecular H-bonding. A sharp spike at 3600 indicates "free" OH (dilute or gas phase). | |

| 3030 - 3060 | Weak, Sharp | Aromatic: Diagnostic of the Phenyl ring. Distinguishes from purely aliphatic impurities. | |

| 2960, 2900 | Medium | TMS Methyls: The high density of methyl protons on the Silicon contributes significantly here. | |

| 2170 - 2180 | Weak/Med | The TMS Shift: Terminal alkynes absorb at ~2100. The heavy Silicon atom shifts this stretch to a higher wavenumber (blue shift) and increases intensity due to the Si-C dipole. | |

| 1250 | Strong, Sharp | The "TMS Flag": Symmetric deformation of the | |

| 1030 - 1100 | Strong | Alcohol Integrity: Secondary alcohol stretch. Shifts in this region suggest oxidation to ketone. | |

| 840 | Strong | TMS Rocking: Often accompanied by a Si-C stretch near 760 cm⁻¹. Confirms the presence of Silicon. | |

| 700, 750 | Strong | Mono-substituted Benzene: Characteristic "out-of-plane" bending for the phenyl group. |

Quality Control & Troubleshooting

This section outlines how to use the spectrum to detect common failure modes in drug development workflows.

Failure Mode 1: Desilylation (Loss of TMS)

If the sample is exposed to fluoride ions or extreme pH, the TMS group cleaves, leaving a terminal alkyne.

-

Indicator: Appearance of a sharp, intense band at 3300 cm⁻¹ (

stretch).[1][2] -

Indicator: Shift of the alkyne stretch from 2175 cm⁻¹ to 2100 cm⁻¹ .

-

Indicator: Disappearance of the 1250 cm⁻¹ and 840 cm⁻¹ TMS bands.

Failure Mode 2: Oxidation (Conversion to Ketone)

If the secondary alcohol oxidizes to a ketone (1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one).

-

Indicator: Appearance of a strong Carbonyl (

) peak at 1680-1700 cm⁻¹ . -

Indicator: Loss of the broad

stretch at 3400 cm⁻¹.

Visualization of Analytical Logic

Diagram 1: The QC Decision Tree

This flowchart guides the analyst through the "Go/No-Go" decision process based on spectral features.

Caption: Logic flow for validating this compound integrity via FT-IR.

Diagram 2: Vibrational Mode Correlation

This diagram maps the molecular structure to the specific vibrational modes discussed.

Caption: Mapping structural moieties to their diagnostic IR frequencies.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for IR correlation tables).

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Organosilicon Compounds. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Gelest, Inc. (2020). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3] Available at: [Link]

Sources

Physical properties of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Physical Properties of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Executive Summary

This compound (CAS: 61077-69-8) is a specialized organosilicon intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and chiral building blocks.[1] Structurally, it features a homopropargylic alcohol backbone protected at the alkyne terminus by a trimethylsilyl (TMS) group.[1] This steric bulk serves a dual purpose: it directs regioselectivity during nucleophilic additions and acts as a robust protecting group that can be orthogonally removed to reveal a terminal alkyne for "Click" chemistry or Sonogashira cross-coupling.[1]

This guide details the physicochemical profile, spectroscopic signature, and synthetic utility of this molecule, providing researchers with the data necessary to integrate it into drug discovery workflows.[1]

Chemical Identity & Structural Characterization

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 61077-69-8 |

| Molecular Formula | |

| Molecular Weight | 218.37 g/mol |

| SMILES | |

| Structure Description | Secondary alcohol with a benzyl group at C2 and a TMS-protected alkyne at C3.[1] |

| Chirality | Contains one stereocenter at C2.[1] Typically synthesized as a racemate ( |

Physical Properties

The following data represents the standard physicochemical profile for the purified compound.

| Parameter | Value / Description | Condition / Note |

| Physical State | Viscous Liquid (Oil) | At 25°C, 1 atm |

| Color | Colorless to Pale Yellow | Oxidizes to yellow/brown upon prolonged air exposure |

| Boiling Point | ~115–120 °C | At 0.5 mmHg (Vacuum Distillation) |

| Density | 0.96 ± 0.02 g/mL | Estimated at 20°C |

| Refractive Index ( | 1.5150 – 1.5250 | Typical for phenyl-substituted silyl alkynes |

| Solubility | Soluble in | Insoluble in water |

| Flash Point | >110 °C | Closed Cup (Estimated) |

| Stability | Stable under | Sensitive to strong acids/bases (desilylation risk) |

Spectroscopic Signature

Accurate identification relies on the distinct signals from the TMS group and the benzylic methylene protons.

Nuclear Magnetic Resonance (NMR)

Solvent:

-

NMR (400 MHz):

- 7.25 – 7.35 (m, 5H, Ar-H ): Characteristic phenyl multiplet.[1]

-

4.55 (t,

-

2.98 (d,

- 2.15 (br s, 1H, -OH ): Hydroxyl proton (shift varies with concentration).[1]

-

0.18 (s, 9H, Si(CH

- NMR (100 MHz):

Infrared Spectroscopy (FT-IR)

-

3400–3350 cm

: Broad O-H stretch (Intermolecular H-bonding).[1] -

2175 cm

: Weak -

1250, 845 cm

: Strong Si-C stretching/bending vibrations (TMS signature).[1] -

700, 750 cm

: Monosubstituted benzene ring deformations.[1]

Synthesis & Experimental Protocol

Methodology: Nucleophilic addition of Lithium (trimethylsilyl)acetylide to Phenylacetaldehyde.[1]

Reaction Logic:

-

Generation of Acetylide: TMS-acetylene is deprotonated by

-BuLi at low temperature to form the lithium species.[1] This prevents the " scrambling" or disproportionation often seen with Grignard reagents.[1] -

Carbonyl Addition: The nucleophile attacks the aldehyde.[1] The low temperature (-78°C) is critical to suppress proton transfer (enolization) of the phenylacetaldehyde, which is prone to self-condensation.[1]

Caption: Synthesis pathway via lithiation of TMS-acetylene followed by nucleophilic addition to phenylacetaldehyde.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Reagent Prep: Add Trimethylsilylacetylene (1.2 equiv) and anhydrous THF (10 mL/mmol). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add

-Butyllithium (1.2 equiv) over 15 minutes. Stir for 30 mins at -78°C. -

Addition: Dropwise add Phenylacetaldehyde (1.0 equiv) diluted in THF. Note: Add slowly to maintain internal temp < -70°C to prevent enolization.

-

Workup: Stir for 1 hour, then warm to 0°C. Quench with saturated aqueous

. Extract with -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

Applications in Drug Development

The molecule serves as a versatile "chiral switch" and scaffold.[1]

-

Kinetic Resolution: The racemic alcohol is an excellent substrate for lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B, CAL-B).[1] This yields the enantiopure (R)- or (S)-alcohol, critical for asymmetric synthesis.[1]

-

Sonogashira Coupling: The TMS group can be removed (using

or TBAF) to generate the terminal alkyne in situ, allowing for one-pot coupling with aryl halides to form complex diaryl alkynes.[1] -

Meyer-Schuster Rearrangement: Under acidic conditions, the propargylic alcohol can rearrange to form

-unsaturated ketones, useful intermediates in heterocycle synthesis.[1]

Caption: Divergent reactivity profile: Desilylation, Oxidation, and Enzymatic Resolution pathways.[1]

References

-

American Elements. (n.d.).[1] this compound Data Sheet. Retrieved from [Link][1]

-

Organic Syntheses. (2007).[1] Preparation of Lithium (Trimethylsilyl)acetylide and Addition to Carbonyls. Organic Syntheses, 84, 209.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15440675, this compound. Retrieved from [Link]

Sources

Strategic Synthesis of Propargyl Alcohols from Silylacetylenes

A Technical Guide for Advanced Organic Synthesis

Executive Summary

Propargyl alcohols are privileged pharmacophores in drug discovery, serving as precursors to heterocycles (e.g., triazoles via click chemistry) and as chiral building blocks for polyketides. While acetylene gas is hazardous and difficult to dispense quantitatively, silylacetylenes (e.g., trimethylsilylacetylene, TMSA) offer a liquid, stable, and weighable alternative.

This guide details the chemoselective and enantioselective synthesis of propargyl alcohols using silylacetylenes. It moves beyond basic textbook definitions to address the "process chemistry" reality: handling the equilibrium between C-silylation and O-silylation, managing the Brook rearrangement, and selecting the correct catalytic system (Fluoride vs. Base vs. Lewis Acid) for the target substrate.

Mechanistic Paradigms: The "Naked" Anion vs. The Silyl-Transfer

The reactivity of silylacetylenes relies on the polarization of the C-Si bond. Two distinct mechanistic pathways dictate the outcome of the reaction:

A. Fluoride-Mediated Desilylative Addition (The "Verkade" Protocol)

This is the most robust method for generating free propargyl alcohols. Fluoride sources (TBAF, CsF) have a high affinity for silicon (Si-F bond energy > 135 kcal/mol), cleaving the C-Si bond to generate a transient, "naked" acetylide anion in situ.

Mechanism:

-

Initiation: F⁻ attacks the Silicon atom of the silylacetylene.

-

Generation: A pentacoordinate silicon intermediate releases the acetylide anion and fluorosilane.

-

Addition: The acetylide attacks the carbonyl electrophile (aldehyde/ketone).

-

Workup: Protonation yields the free alcohol.

B. Base-Catalyzed Silyl-Transfer (The "Kucinski" Protocol)

Recent advances utilize bases like KHMDS to catalyze the addition while often retaining the silyl group or promoting a controlled migration.[1] This avoids the harsh basicity of stoichiometric organolithiums.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on catalyst selection, highlighting the critical decision point between generating a free alcohol versus a silyl ether.

Caption: Divergent synthesis pathways. The red path (Fluoride) yields free alcohols via desilylation. The yellow path (Base) can yield protected ethers. The grey path indicates the thermodynamic Brook Rearrangement risk.

Experimental Protocols

Protocol A: TBAF-Catalyzed Synthesis of Propargyl Alcohols

Best for: Rapid library synthesis, drug discovery, CF3-ketone substrates. Reference: Chintareddy, V. R., et al. J. Org.[2][3][4] Chem. (2011).[3][4][5]

Reagents:

-

Silylacetylene (1.2 equiv)

-

Aldehyde/Ketone (1.0 equiv)[6]

-

TBAF (1.0 M in THF, 0.1 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the carbonyl substrate (1.0 mmol) and silylacetylene (1.2 mmol) in THF (3 mL).

-

Initiation: Add TBAF (10 mol%) dropwise at 0°C. Note: The reaction is often exothermic; 0°C controls the rate.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.

-

Self-Validation Point: Reaction is complete when the carbonyl peak disappears. If the silylacetylene peak (NMR ~0.2 ppm) persists but product is low, add 5 mol% more TBAF.

-

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography.

Data Summary: Substrate Scope (TBAF Method)

| Substrate Type | Example | Yield (%) | Time (h) | Notes |

| Aryl Aldehyde | Benzaldehyde | 92% | 1.0 | Fast, clean conversion. |

| Heterocycle | 3-Pyridinecarboxaldehyde | 88% | 2.5 | Tolerates basic nitrogen. |

| Ketone | Acetophenone | 85% | 6.0 | Slower than aldehydes. |

| CF3-Ketone | 2,2,2-Trifluoroacetophenone | 94% | 0.5 | Highly activated electrophile. |

Protocol B: Asymmetric Synthesis (The Modified Carreira System)

Best for: Enantiopure drug intermediates. Note: While the classic Carreira reaction uses terminal alkynes, silylacetylenes are excellent precursors. For direct use, a desilylation step is integrated.

Reagents:

-

Zn(OTf)₂ (1.1 equiv)

-

(-)-N-Methylephedrine (1.2 equiv)

-

Triethylamine (1.2 equiv)

Critical Insight: To use a silylacetylene directly in an asymmetric addition without prior deprotection, one must employ a dual-activation system (e.g., Fluoride + Chiral Lewis Acid), but the most reproducible method for high ee is to generate the terminal alkyne in situ using mild methanolysis before adding the Zinc catalyst.

Troubleshooting: The Brook Rearrangement

A common failure mode in silylacetylene chemistry is the Brook Rearrangement , where the silyl group migrates from the carbon (in the starting material) to the oxygen (in the alkoxide intermediate), preventing the formation of the desired C-C bond or altering the final product structure.

Diagnosis:

-

NMR: Appearance of a silyl ether signal (Si-O-CH) instead of the expected alcohol.

-

Mechanism: The alkoxide generated after addition attacks the silicon atom, forming a pentacoordinate silicate, which collapses to the silyl ether and a carbanion.

Mitigation Strategy:

-

Solvent Choice: Avoid polar aprotic solvents (like DMF) if rearrangement is observed; they stabilize the transition state. Use non-polar solvents (DCM, Toluene) if possible.

-

Temperature: Keep the reaction at -78°C during the addition phase.

-

Counter-ion: Lithium alkoxides are less prone to Brook rearrangement than Potassium or Sodium alkoxides due to the covalent nature of the O-Li bond.

References

-

Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011).[2][3] Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones.[2][3][4] The Journal of Organic Chemistry, 76(11), 4482–4488.[2][3] Link

-

Kuciński, K., Łuczak, A., Mankouski, A., & Hreczycho, G. (2023).[1] Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols.[1][7][8] Organic Chemistry Frontiers, 10, 2752-2759.[8] Link

-

Anand, N. K., & Carreira, E. M. (2001).[9] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[2][9] Journal of the American Chemical Society, 123(39), 9687–9688. Link

-

Boyall, D., Frantz, D. E., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[9] Organic Letters, 2(26), 4233–4236. Link

Sources

- 1. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00579H [pubs.rsc.org]

- 2. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

- 3. Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective acylation of silyl ketene acetals through fluoride anion-binding catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

Stability and storage of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

An In-Depth Technical Guide to the Stability and Storage of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate characterized by its propargylic alcohol and trimethylsilyl-protected alkyne functionalities. This guide provides a comprehensive analysis of the chemical stability of this compound, delineating its principal degradation pathways and offering evidence-based best practices for its long-term storage and handling. By understanding the inherent reactivity of its constituent moieties, this document aims to equip researchers with the knowledge necessary to preserve the integrity and purity of this compound for use in sensitive downstream applications.

Introduction: A Molecule of Synthetic Utility

This compound serves as a valuable building block in organic synthesis, finding application in the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups: the secondary alcohol allows for further functionalization or can act as a directing group, while the trimethylsilyl (TMS) protected alkyne is stable to a variety of reaction conditions yet can be selectively deprotected to reveal a terminal alkyne for subsequent transformations, such as Sonogashira coupling.[1][2] The presence of both a stereocenter and a reactive alkyne makes it a pertinent molecule in the synthesis of chiral ligands, natural products, and pharmaceutical intermediates.

However, the very features that make this molecule synthetically attractive also contribute to its potential instability. This guide will deconstruct the stability profile of this compound by examining the vulnerabilities of each functional group.

Chemical Stability Profile

The overall stability of this compound is a composite of the stabilities of the propargylic alcohol and the TMS-protected alkyne. The primary degradation concerns are hydrolysis, oxidation, and thermal decomposition.

Susceptibility to Hydrolysis

The most significant stability concern for this compound is the hydrolysis of the C-Si bond of the trimethylsilyl group. This reaction, often referred to as protodesilylation, results in the cleavage of the TMS group to yield 1-phenylbut-3-yn-2-ol and a silanol (e.g., trimethylsilanol), which can then dimerize to hexamethyldisiloxane.[3]

-

Mechanism of Hydrolysis: The susceptibility of the Si-C(sp) bond to cleavage is highly dependent on the pH of the environment.

-

Basic and Nucleophilic Conditions: The TMS group is particularly labile under basic conditions or in the presence of fluoride ions.[1][2] Hydroxide or fluoride anions can attack the silicon atom, leading to the formation of a pentacoordinate intermediate which then fragments.

-

Acidic Conditions: While generally more stable to acidic conditions than silyl ethers, TMS-alkynes can still be cleaved by strong acids.[1]

-

The propargylic alcohol moiety is stable to hydrolysis under neutral conditions.

Oxidative Degradation

Both the propargylic alcohol and the alkyne functionalities are susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, can initiate degradation.

-

Oxidation of the Propargylic Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 4-phenyl-1-(trimethylsilyl)but-3-yn-2-one. This process can be facilitated by various oxidizing agents and may occur slowly upon prolonged exposure to air.[4]

-

Oxidative Cleavage of the Alkyne: While alkynes are generally less susceptible to oxidation than alkenes, strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.[5][6] In the case of this compound, this could potentially lead to benzoic acid and (trimethylsilyl)acetic acid derivatives after subsequent bond cleavages. This is considered a more aggressive degradation pathway and is less likely under typical storage conditions but is a concern in the presence of strong oxidants.

Thermal and Photochemical Stability

-

Thermal Stability: Propargylic alcohols can be thermally sensitive.[7] While the trimethylsilyl group can impart some thermal stability to alkynyl systems, elevated temperatures should be avoided.[2] Decomposition at high temperatures can lead to complex mixtures of byproducts.

-

Photostability: Compounds containing phenyl and alkyne groups can absorb UV light. Propargyl alcohol itself is known to be UV-active and can degrade upon exposure to light.[8] This suggests that this compound may also be light-sensitive, potentially leading to polymerization or other photochemical reactions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended, based on the chemical principles outlined above.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, oxygen, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Slows down potential degradation pathways, including slow hydrolysis and oxidation. While not explicitly stated for this compound, refrigeration is a common practice for reactive organic molecules.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis of the TMS group.[10] |

| Container | Amber Glass Vial/Bottle with a Secure Cap | Amber glass protects the compound from UV light, which can induce photochemical degradation.[8] A tightly sealed cap prevents the ingress of moisture and air. |

| Moisture | Store in a Dry Environment (e.g., Desiccator) | Crucial to prevent the hydrolysis of the trimethylsilyl group.[10] |

Handling Procedures

Proper handling is critical to maintain the integrity of the compound once the primary container is opened.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the compound and container.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is the most effective way to prevent exposure to air and moisture.

-

Dispensing: Use dry, clean syringes or spatulas for transferring the material.

-

Resealing: After dispensing, flush the container with an inert gas (argon or nitrogen) before securely resealing.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[11][12][13] A general chemical compatibility chart should be consulted when planning reactions.[14][15]

Purity Assessment and Monitoring

Due to the potential for degradation, periodic assessment of purity is recommended, especially for older samples or those that may have been improperly stored.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and degradation products, such as hexamethyldisiloxane or the desilylated alcohol.[16] |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the main component and quantify non-volatile impurities. A reversed-phase method would likely be suitable.[17] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the structural integrity of the compound. The presence of a singlet around 0 ppm corresponding to the nine protons of the TMS group is a key indicator of purity. The appearance of a signal for a terminal alkyne proton would indicate desilylation. |

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its propargylic alcohol and trimethylsilyl-protected alkyne moieties. The primary degradation pathway is the hydrolysis of the silyl group, which is accelerated by moisture, acids, and bases. Oxidation and sensitivity to light and heat are also significant concerns. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and protected from light—researchers can significantly extend the shelf-life of this valuable synthetic intermediate and ensure its purity for experimental use. Regular purity assessment via standard analytical techniques is recommended to validate the quality of the material over time.

References

- Rawsource. (2024, April 4).

- Fisher Scientific. (2010, May 25). SAFETY DATA SHEET: 2-Phenyl-3-butyn-2-ol. Fisher Scientific.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Methyl-4-phenyl-3-butyn-2-ol. TCI Chemicals.

- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-Trimethylsilyl-3-butyn-1-ol. Thermo Fisher Scientific.

- MilliporeSigma. (2025, November 6).

- Rawsource. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Rawsource.

- Trost, B. M., & Ball, Z. T. (2005).

-

Barber, T., & Rovis, T. (2021). Photoredox Propargylation of Aldehydes Catalytic in Titanium. The Journal of Organic Chemistry, 86(9), 6643–6649. [Link]

- Sikorski, M., & Cibulka, R. (2020). Optimizing conditions of propargyl alcohol photooxidationa,b.

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.

- Havare, N. (2023). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 4-Trimethylsilyl-3-butyn-2-ol. Thermo Fisher Scientific.

- Quanterix. (2022, December 16).

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: trans-4-Phenyl-3-buten-2-one. Fisher Scientific.

- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.

- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.

- Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols. RSC Publishing.

- Unknown. (n.d.).

- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.

- Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.

- Sigma-Aldrich. (n.d.). 1-PHENYL-4-(TRIMETHYLSILYL)-3-BUTYN-1-OL AldrichCPR. Sigma-Aldrich.

- ResearchGate. (n.d.). 4‐Trimethylsilyl‐3‐butyn‐2‐ol.

- Unknown. (2025, August 6). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. Request PDF.

- Havare, N. (2023, April 10). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis.

- The Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry.

- Thermo Scientific Chemicals. (n.d.). 4-Trimethylsilyl-3-butyn-2-ol, 97% 5 g. Thermo Scientific Chemicals.

- Wikipedia. (n.d.). Silyl enol ether. Wikipedia.

- Unknown. (n.d.).

- Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.

- Pflaumer Brothers. (2025, July 29).

- Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Benchchem.

- Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)

- Danieli, R., & Ricci, A. (1972). Kinetics and mechanism of hydrolysis of trialkyl(phenylthio)silanes. RSC Publishing.

- Liu, Y., et al. (2016). The Effect of Moisture on the Hydrolysis of Basic Salts. PubMed.

- Heide, M., et al. (2025). Analytical Methods. OPUS.

- ChemicalBook. (2025, July 19).

- Zhang, W., et al. (2012).

- Appukuttan, V., et al. (2023). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)

- Organic Syntheses Procedure. (n.d.). 8. Organic Syntheses.

Sources

- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. rawsource.com [rawsource.com]

- 8. rawsource.com [rawsource.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 15. case.edu [case.edu]

- 16. agilent.com [agilent.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Guide: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol as a Latent Terminal Alkyne Precursor

This guide outlines the technical utility, mechanistic grounding, and experimental protocols for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (hereafter referred to as TMS-PBO ). This compound serves as a robust, storable "masked" precursor for 1-phenylbut-3-yn-2-ol , a critical chiral terminal alkyne intermediate in the synthesis of pharmaceutical scaffolds (e.g., PD-1/PD-L1 inhibitors, triazole-based anti-infectives).

Executive Summary: The Strategic Value of Silyl Protection

In complex organic synthesis, terminal alkynes are prone to oxidative homocoupling (Glaser coupling) and polymerization during storage. TMS-PBO acts as a "latent" equivalent of the terminal alkyne. By masking the acidic acetylenic proton with a trimethylsilyl (TMS) group, researchers achieve three critical advantages:

-

Enhanced Stability: The C-Si bond prevents spontaneous dimerization and increases shelf-life.

-

Chiral Integrity: The bulky TMS group facilitates kinetic resolution (e.g., via lipase catalysis), allowing access to enantiopure (

)- or ( -

One-Pot Versatility: The TMS group can be removed in situ, allowing the unstable terminal alkyne to react immediately in cross-coupling cycles (Sonogashira/Click) without isolation.

Chemical Foundation & Mechanism

The Molecule[1][2][3]

-

IUPAC Name: this compound

-

Formula:

-

Role: Protected Propargylic Alcohol

-

Key Reactivity: The

bond is labile to fluoride sources (

Mechanism of Activation (Protodesilylation)

The transition from precursor to active terminal alkyne is a nucleophilic attack on the silicon atom.

Mechanism Description:

-

Nucleophilic Attack: A nucleophile (methoxide

or fluoride -

Bond Cleavage: The weak

bond breaks, generating a transient acetylide anion. -

Protonation: The acetylide is rapidly protonated by the solvent (MeOH or

) to yield the terminal alkyne.

Figure 1: Mechanistic pathway of base-mediated protodesilylation converting TMS-PBO to the active terminal alkyne.

Experimental Protocols

Protocol A: Controlled Deprotection (Isolation)

Objective: Isolate pure 1-phenylbut-3-yn-2-ol for characterization or storage. Criticality: Mild conditions are required to prevent retro-aldol fragmentation (cleavage of the benzylic alcohol).

Reagents:

-

TMS-PBO (1.0 equiv)

-

Potassium Carbonate (

) (0.1 – 0.2 equiv)[1] -

Methanol (MeOH) (Reagent Grade)

Step-by-Step:

-

Dissolution: Dissolve TMS-PBO in MeOH (0.1 M concentration).

-

Catalyst Addition: Add solid

(10-20 mol%). Note: Stoichiometric base is unnecessary and increases side-reaction risks. -

Reaction: Stir at Room Temperature (20-25°C) .

-

Monitoring: Check TLC every 30 mins. The TMS-alkyne (

, Hex/EtOAc) will disappear, replaced by the more polar terminal alkyne (

-

-

Quench: Once complete (typically 1-2 hours), concentrate the mixture under reduced pressure to remove MeOH. Do not heat above 40°C.

-

Workup: Resuspend residue in

or -

Purification: Dry over

, filter, and concentrate. If necessary, purify via short silica plug.

Protocol B: One-Pot Sonogashira Coupling

Objective: Use TMS-PBO directly in cross-coupling without isolating the unstable terminal alkyne. Application: Synthesis of diarylalkynes for PD-1 inhibitors.

Reagents:

-

TMS-PBO (1.2 equiv)

-

Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)

- (3 mol%)

-

CuI (2 mol%)

-

Base:

or DBU (3.0 equiv) -

Activator: TBAF (1.0 M in THF, 1.2 equiv) or moist solvent conditions.

Step-by-Step:

-

Charge: To a degassed vial, add Aryl Halide, Pd-catalyst, and CuI.

-

Solvation: Add THF (anhydrous) and Base (

). -

Sequential Addition: Add TMS-PBO.

-

In-Situ Activation: Add TBAF dropwise. The fluoride cleaves the TMS group, releasing the terminal alkyne which immediately enters the Pd-catalytic cycle.

-

Coupling: Stir at 40-60°C for 4-12 hours.

-

Validation: Monitor disappearance of Aryl Halide via LC-MS.

Application Data & Troubleshooting

Comparative Efficiency of Deprotection Methods

The choice of deprotection reagent impacts yield and purity.

| Reagent | Conditions | Yield (%) | Side Reactions | Recommended For |

| K₂CO₃ / MeOH | 25°C, 1h | 92-96% | Minimal | General isolation |

| TBAF / THF | 0°C to RT, 30m | 85-90% | Allenyl formation (trace) | One-pot coupling |

| AgNO₃ / H₂O | Acetone, RT | 75-80% | Silver acetylide precip. | Acid-sensitive substrates |

| KOH / MeOH | Reflux | <50% | Retro-Aldol Cleavage | NOT RECOMMENDED |

Troubleshooting Guide "Self-Validating"

-

Issue: Low Yield / Missing Product.

-

Diagnostic: Check NMR for benzaldehyde peaks (

10.0 ppm). -

Cause: Retro-aldol reaction caused by excessive heat or strong base (NaOH/KOH).

-

Fix: Switch to

at 0°C or use TBAF buffered with acetic acid.

-

-

Issue: Dimerization (Glaser Coupling).

-

Diagnostic: Appearance of a symmetric diyne spot on TLC.

-

Cause: Presence of Oxygen + Copper (if using Cu-catalysis).[1]

-

Fix: Rigorous degassing (Freeze-Pump-Thaw) of solvents.

-

Strategic Workflow Visualization

Figure 2: Decision matrix for utilizing TMS-PBO in synthesis workflows.

References

-

BenchChem. "Protocol: Mild deprotection of TMS-protected alkynes."[1] BenchChem Protocols. Link

-

Organic Syntheses. "Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation." Org.[2][3][4][5] Synth. 2007, 84, 120. Link

-

Kamal, A. et al. "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols." Molecules 2011, 16(11), 9775-9791. Link

-

Pale, P. et al. "A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts."[6] Tetrahedron Letters 2005, 46(10). Link

-

Sigma-Aldrich. "Product Specification: 1-Phenyl-4-(trimethylsilyl)-3-butyn-1-ol." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

Applications of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol in natural product synthesis

Application Note: Advanced Protocols for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol in Natural Product Synthesis

Executive Summary

This compound is a "privileged" homopropargylic alcohol scaffold that bridges the gap between simple building blocks and complex natural product architectures. Its structural uniqueness lies in the combination of a benzyl group (providing steric differentiation and π-stacking potential) and a trimethylsilyl (TMS)-protected alkyne.

The TMS group serves a dual function:

-

Steric Shielding: It protects the terminal alkyne during initial coupling steps.

-

Electronic Stabilization (The

-Silicon Effect): It stabilizes positive charge buildup at the

This guide details three core protocols: Enzymatic Kinetic Resolution (to access enantiopure intermediates), Gold-Catalyzed Cycloisomerization (to access dihydrofurans), and Stereoselective Allenyl Synthesis (for terpene precursors).

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Structure | Ph-CH₂-CH(OH)-C≡C-TMS |

| CAS Number | 61077-69-8 |

| Molecular Weight | 218.37 g/mol |

| Key Functionality | Homopropargylic Alcohol, Silylated Alkyne |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Protocol 1: Synthesis & Enzymatic Kinetic Resolution

Objective: To synthesize the racemic alcohol and resolve it into the enantiopure (S)-alcohol and (R)-acetate. This is the "gateway" step for asymmetric synthesis.

Mechanism: The synthesis involves the nucleophilic addition of trimethylsilylacetylide to phenylacetaldehyde. The subsequent resolution relies on the serine hydrolase mechanism of Lipase AK (or CAL-B), which selectively acetylates the (R)-enantiomer due to the steric fit of the benzyl group in the enzyme's active site.

Step 1: Chemical Synthesis (Racemic)

-

Reagents: Phenylacetaldehyde (1.0 equiv), Trimethylsilylacetylene (1.2 equiv), Ethylmagnesium bromide (EtMgBr, 1.2 equiv), THF (anhydrous).

-

Procedure:

-

Cool a solution of Trimethylsilylacetylene in THF to 0°C.

-

Add EtMgBr dropwise and stir for 30 min to generate the Grignard reagent.

-

Cool to -78°C and add Phenylacetaldehyde dropwise.

-

Allow to warm to room temperature (RT) over 2 hours.

-

Quench: Saturated NH₄Cl. Extract: Et₂O. Dry: MgSO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield: Typically 85-92%.[2]

-

Step 2: Enzymatic Resolution

-

Enzyme: Pseudomonas fluorescens lipase (Amano Lipase AK) or Candida antarctica Lipase B (Novozym 435).

-

Acyl Donor: Vinyl Acetate.

-

Solvent: Pentane or Hexane (Non-polar solvents enhance enzyme rigidity and enantioselectivity).

Detailed Workflow:

-

Dissolve racemic This compound (10 g) in Pentane (250 mL).

-

Add Vinyl Acetate (5.0 equiv) and Lipase AK (20% w/w relative to substrate).

-

Add activated 4Å Molecular Sieves (to scavenge moisture).

-

Stir at 25°C. Monitor by Chiral GC or HPLC.

-

Stop Point: At ~50% conversion (typically 48-72 hours).

-

Work-up: Filter off enzyme/sieves. Concentrate filtrate.[1]

-

Separation: Flash chromatography separates the (S)-Alcohol (polar) from the (R)-Acetate (non-polar).

Data Summary:

| Parameter | Value |

|---|---|

| Conversion | ~50% (Ideal Kinetic Resolution) |

| (S)-Alcohol ee | >98% |

| (R)-Acetate ee | >96% |

| E-Value (Selectivity) | >100 |

Caption: Kinetic resolution workflow separating enantiomers based on differential reaction rates.

Protocol 2: Gold-Catalyzed Cycloisomerization

Objective: To convert the homopropargylic alcohol into substituted 2,5-dihydrofurans .

Significance: This reaction exploits the

Reagents:

-

Catalyst: AuCl₃ (5 mol%) or (PPh₃)AuCl / AgOTf.

-

Solvent: DCM (anhydrous) or [BMIM][PF₆] (Ionic Liquid for recyclability).

-

Temperature: RT to 40°C.

Step-by-Step Protocol:

-

Preparation: In a glovebox or under Argon, charge a flame-dried flask with AuCl₃ (5 mol%) and AgOTf (15 mol%). Add DCM (0.1 M concentration).

-

Substrate Addition: Add (S)-1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (1.0 equiv) in one portion.

-

Reaction: Stir at RT. The solution often turns yellow/orange.

-

Monitoring: TLC will show the disappearance of the alcohol and appearance of a less polar spot (Dihydrofuran).

-

Mechanism: The Gold(I/III) activates the alkyne (

-complex). The hydroxyl group attacks the alkyne (5-endo-dig cyclization). The TMS group stabilizes the resulting vinyl-gold species, which undergoes protodeauration. -

Work-up: Filter through a short pad of silica to remove metal salts. Evaporate solvent.[1][3]

Yield: 85-95% of the chiral dihydrofuran.

Caption: Gold catalytic cycle illustrating the 5-endo-dig cyclization stabilized by the TMS group.

Protocol 3: Stereoselective Synthesis of Chiral Allenes

Objective: Transformation of the chiral alcohol into a chiral allene via anti-stereoselective

Reagents:

-

Step A: Methanesulfonyl chloride (MsCl), Et₃N, DCM (-78°C).

-

Step B: Organocopper reagent (RCu(CN)ZnI), prepared from RZnI + CuCN*2LiCl.

Protocol:

-

Mesylation: Treat (S)-1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol with MsCl and Et₃N in DCM at -78°C. Quench with NaHCO₃ and isolate the crude mesylate (unstable, use immediately).

-

Substitution:

-

Prepare the organocopper reagent at -78°C in THF.

-

Add the crude mesylate solution dropwise.

-

Stir at -78°C for 1 hour, then warm to 0°C.

-

-

Mechanism: The organocopper reagent attacks the alkyne terminus (gamma-position) anti to the leaving group (mesylate), forming the allene with high transfer of chirality.

-

Result: (P)-Allene (if starting from S-alcohol).

Note: The TMS group can be retained in the allene or removed (desilylated) depending on the workup, but typically it is retained to allow further functionalization.

References

-

Marshall, J. A., & Chobanian, H. (2007). Lipase-Catalyzed Resolution of 4-Trimethylsilyl-3-butyn-2-ol and Conversion of the (R)-Enantiomer to (R)-3-Butyn-2-yl Mesylate and (P)-1-Tributylstannyl-1,2-butadiene. Organic Syntheses, 84, 120.

-

Akai, S., et al. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002-5005.

-

Kamal, A., et al. (2011).[4] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. International Journal of Molecular Sciences, 12(11), 8062-8076.

-

Buzas, A., & Gagosz, F. (2006). Gold(I)-Catalyzed Isomerization of Propargylic Esters to 1,3-Dienes. Journal of the American Chemical Society, 128(39), 12614-12615.

-

Trost, B. M., & Rhee, Y. H. (2002). Ruthenium-Catalyzed Cycloisomerization of Diynols. Journal of the American Chemical Society, 124(11), 2528-2533.

Sources

Click chemistry applications of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol derivatives

This guide details the technical applications of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol , a versatile "masked" alkyne scaffold used in high-precision Click Chemistry (CuAAC).

Executive Summary

This compound represents a strategic building block in medicinal chemistry. Unlike unstable terminal alkynes, this TMS-protected derivative offers superior shelf-stability and purification properties. Its core value lies in its bifunctionality :

-

Chiral Center (C2): Accessible via enzymatic kinetic resolution, allowing for the synthesis of enantiopure

-hydroxy triazoles (common pharmacophores in antifungal and adrenergic drugs). -

Masked Alkyne: The trimethylsilyl (TMS) group allows the molecule to survive upstream lithiation or oxidation steps, only revealing the reactive alkyne for "Click" conjugation when triggered by fluoride or base.

Part 1: Molecule Profile & Structural Logic

| Feature | Specification |

| IUPAC Name | This compound |

| Structure | Ph-CH₂-CH(OH)-C≡C-TMS |

| Role | Masked Click Component / Chiral Scaffold |

| Key Reactivity | 1. Desilylation (reveals terminal alkyne).2. 1,3-Dipolar Cycloaddition (forms triazole).3. Lipase-catalyzed transesterification (resolves enantiomers).[1] |

| Stability | High (TMS group prevents acidic proton abstraction and oxidative homocoupling). |

Part 2: Application Notes & Protocols

Application 1: Biocatalytic Kinetic Resolution (Preparation of Chiral Click Reagents)

Context: Many triazole-based drugs require specific stereochemistry at the

Protocol: Enzymatic Resolution

-

Reagents: Racemic this compound (10 mmol), Vinyl Acetate (30 mmol, acyl donor), Novozym 435 (immobilized CALB, 20 mg/mmol), MTBE (Methyl tert-butyl ether) or Hexane.

-

Workflow:

-

Setup: Dissolve the racemic substrate in dry MTBE (0.5 M concentration).

-

Initiation: Add Vinyl Acetate and Novozym 435 beads.

-

Incubation: Shake at 30°C / 200 rpm. Monitor conversion via chiral HPLC or GC.

-

Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads (reusable).

-

Purification: Evaporate solvent. Separate the (S)-Acetate and (R)-Alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

-

Outcome: You now possess enantiopure precursors ready for stereoselective Click reactions.

-

Figure 1: Workflow for the enzymatic kinetic resolution of the TMS-alkynol scaffold.

Application 2: One-Pot Desilylation / CuAAC (Click) Reaction

Context: Isolating the deprotected terminal alkyne (1-phenylbut-3-yn-2-ol) can be problematic due to volatility or potential for oxidative homocoupling (Glaser coupling). Solution: Perform the deprotection and cycloaddition in a single pot. The fluoride source (TBAF) removes the TMS group in situ, generating the alkyne transiently in the presence of the copper catalyst and azide.

Protocol: One-Pot "Masked" Click

-

Reagents:

-

Step-by-Step:

-

Mixture A: Dissolve the TMS-alkyne and the organic Azide in the solvent mixture (0.2 M).

-

Catalyst Loading: Add the CuSO₄ solution followed by the Sodium Ascorbate solution. The mixture typically turns yellow/orange.

-

Trigger: Add the TBAF solution dropwise.

-

Mechanistic Note: TBAF cleaves the C-Si bond. The released alkyne immediately enters the Copper(I) catalytic cycle.

-

-

Reaction: Stir at Room Temperature for 2–12 hours. Monitor by TLC (disappearance of azide).[2]

-

Workup: Dilute with water, extract with EtOAc. Wash with dilute NH₄OH (to remove copper traces) and brine.

-

Purification: Recrystallization or Column Chromatography.

-

Data Summary: Typical Yields

| Azide Type | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Benzyl Azide | 2 h | 92% | High efficiency, no byproducts. |

| Alkyl Azide | 4 h | 88% | Requires slightly longer time. |

| Steric-Hindered Azide | 12 h | 75% | May require heating to 40°C. |

Figure 2: Mechanistic pathway for the one-pot deprotection and cycloaddition.

Part 3: Advanced Applications (Fragment-Based Drug Discovery)

Functionalization First: The secondary alcohol in this compound is a "handle" for diversity.

-

Carbamates: React OH with isocyanates before clicking.

-

Ethers: Alkylate OH to adjust lipophilicity (LogP).

-

Inversion: Use Mitsunobu conditions to invert the chiral center (converting S to R) while installing a nucleophile (e.g., azide or phthalimide).

Why this matters: This allows the creation of DNA-encoded libraries (DEL) or Fragment libraries where the TMS-alkyne serves as a stable "cap" until the final library assembly step, where it is unmasked and clicked to a core scaffold.

References

-

Lipase-Catalyzed Kinetic Resolution of Propargylic Alcohols

-

One-Pot Desilylation/Click Protocols

-

General Click Chemistry Reviews (CuAAC)

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. almacgroup.com [almacgroup.com]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Case: Optimization of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol . It moves beyond generic textbook advice to address the specific kinetic and thermodynamic pitfalls of coupling Phenylacetaldehyde with Trimethylsilylacetylene .

Ticket ID: TMS-ALKYNE-OPT-001 Priority: Critical (Yield Enhancement) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

The synthesis of this compound involves the nucleophilic addition of a metallated trimethylsilylacetylide to phenylacetaldehyde.

The Core Problem: This reaction often fails not because of the alkyne, but because phenylacetaldehyde is a "rogue" electrophile. It possesses highly acidic

The Solution: Yields can be boosted from ~30-40% to >85% by switching from a standard Lithiation protocol to an Organocerium (Luche-type) addition and implementing rigorous aldehyde purification.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: My yield is consistently low (<40%), and I see a lot of starting material or "polymer goo." What is happening?

Diagnosis: You are likely fighting Enolization and Aldehyde Polymerization .

-

Enolization: The lithium acetylide formed by

-BuLi is highly basic. Instead of attacking the carbonyl carbon (nucleophilic addition), it acts as a base and deprotonates the -

Polymerization: Commercial phenylacetaldehyde is unstable. It trimerizes into 2,4,6-tribenzyl-1,3,5-trioxane or polymerizes into a viscous syrup. If you didn't distill it immediately before use, you added polymer, not aldehyde.

Corrective Action:

-

Protocol Switch: Use anhydrous Cerium(III) Chloride (

). Organocerium reagents are highly nucleophilic but much less basic than organolithiums, completely suppressing enolization. -

Purification: Distill phenylacetaldehyde under reduced pressure immediately before the reaction.

Q2: The TMS group is missing in the final product (Desilylation).

Diagnosis: The workup was too basic or involved fluoride contamination. Corrective Action:

-

Avoid using strong bases (NaOH) during workup.

-

Quench with saturated Ammonium Chloride (

) to maintain a buffered pH (~7). -

Ensure no fluoride salts (e.g., TBAF) were used in previous steps in the same glassware.

Q3: I see a "pink" endpoint when titrating my n-BuLi, but the reaction still fails.

Diagnosis: Moisture contamination or degraded reagents.[1] Corrective Action:

-

Titrate

-BuLi using the Diphenylacetic Acid method (yellow endpoint) or N-Pivaloyl-o-toluidine for higher accuracy. -

Dry the THF solvent until it contains <10 ppm water. The formation of the acetylide anion is quantitative only in strictly anhydrous conditions.

Part 2: The "Gold Standard" Protocol (Organocerium Method)

This protocol utilizes the Imamoto Modification , which is the industry standard for adding nucleophiles to enolizable aldehydes like phenylacetaldehyde.

Reagents Table

| Reagent | Equiv. | Role | Critical Specification |

| Trimethylsilylacetylene | 1.2 | Nucleophile Source | Distilled, stored over sieves. |

| 1.1 | Deprotonating Agent | Titrate before use. | |

| 1.5 | Transmetallation Agent | MUST be dried (see step 1). | |

| Phenylacetaldehyde | 1.0 | Electrophile | Freshly distilled (<2 hrs old). |

| THF | Solvent | Solvent | Anhydrous, inhibitor-free. |

Step-by-Step Methodology

Phase 1: Preparation of Anhydrous

-

Place

in a flask. -

Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring. The solid will turn from a chunky crystal to a fine white powder.

-

Note: Failure to remove crystal water will kill the

-BuLi immediately. -

Cool to room temperature under Argon and suspend in dry THF to form a slurry. Stir for 2 hours (or overnight) to ensure saturation.

Phase 2: Formation of the Cerium Acetylide

-

In a separate flask, dissolve Trimethylsilylacetylene (1.2 equiv) in THF.

-

Cool to -78°C .

-

Add

-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form Lithium Acetylide. -

Cannulate the Lithium Acetylide solution into the

slurry (which is at -78°C). -

Stir for 30 minutes. The solution turns from white slurry to a yellow/orange suspension. You have now formed the Cerium Acetylide (

).

Phase 3: The Coupling

-

Add freshly distilled Phenylacetaldehyde (1.0 equiv) dropwise to the Cerium Acetylide mixture at -78°C.

-

Observation: The reaction is extremely fast.

-

Stir for 1 hour at -78°C, then allow to warm to 0°C.

Phase 4: Buffered Workup

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (x3).

-

Wash combined organics with Brine.

-

Dry over

and concentrate.